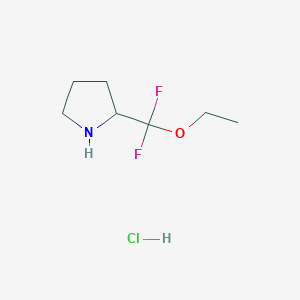

2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride involves several steps. One common method includes the nucleophilic substitution reaction of pyrrolidine derivatives with ethoxydifluoromethylating agents. The reaction conditions typically involve the use of fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, or fluoroboric acid as nucleophiles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

Common reagents used in these reactions include fluorides, hydrofluoric acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have indicated that compounds containing fluorinated moieties can exhibit antiviral properties. For instance, research on fluorine-containing polypeptides has shown promising antiadenovirus activity, suggesting that similar fluorinated compounds could be effective against viral infections. The unique structure of 2-(ethoxydifluoromethyl)pyrrolidine hydrochloride may facilitate interactions with viral proteins, potentially leading to the development of new antiviral agents.

Anticancer Potential

Pyrrolidine derivatives have been explored for their anticancer activities. The incorporation of difluoromethyl groups has been linked to enhanced potency in inhibiting cancer cell growth. For example, compounds with similar structures have shown IC₅₀ values in the nanomolar range against various cancer cell lines . This suggests that this compound could be a candidate for further investigation in cancer therapy.

Neuropharmacological Applications

The pyrrolidine ring is known for its neuropharmacological properties. Compounds derived from pyrrolidine have been studied for their effects on neurotransmitter systems, which could lead to the development of treatments for neurological disorders such as depression and anxiety. The unique functional groups in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for neuropharmaceutical research.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Step 1 : Formation of the pyrrolidine ring through cyclization reactions.

- Step 2 : Introduction of the ethoxydifluoromethyl group via nucleophilic substitution reactions.

- Step 3 : Purification and characterization using techniques such as NMR and mass spectrometry.

These synthetic pathways highlight the versatility of this compound as an intermediate in organic synthesis.

Reaction Mechanisms

The difluoromethyl group can participate in various nucleophilic substitution reactions, allowing for further functionalization of the compound. Additionally, the pyrrolidine ring can undergo electrophilic aromatic substitutions under specific conditions, expanding its utility in synthetic chemistry.

Antioxidant Properties

Pyrrolidine derivatives are noted for their antioxidant activities. The incorporation of fluorinated groups may enhance these properties due to increased electron-withdrawing effects, which can stabilize free radicals. This aspect is particularly relevant in developing compounds aimed at preventing oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that certain pyrrolidine derivatives possess significant antimicrobial properties against a range of pathogens. The structural modifications provided by the ethoxy and difluoromethyl groups may enhance this activity, making it a candidate for further exploration in antimicrobial drug development.

Mecanismo De Acción

The mechanism of action of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable interactions with specific biomolecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

- 2-(Difluoromethyl)pyrrolidine hydrochloride

- 2-(Trifluoromethyl)pyrrolidine hydrochloride

- 2-(Methoxydifluoromethyl)pyrrolidine hydrochloride

These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its ethoxydifluoromethyl group, which imparts specific chemical and physical properties that make it suitable for various applications .

Actividad Biológica

2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride is a compound characterized by a pyrrolidine ring substituted with an ethoxydifluoromethyl group. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C7H12ClF2N

- CAS Number : 2097894-03-4

- Molecular Weight : 187.63 g/mol

The compound's structure includes a five-membered nitrogen heterocycle (pyrrolidine) with an ethoxy and difluoromethyl substituent, which significantly influences its reactivity and biological properties.

Biological Activities

Research indicates that pyrrolidine derivatives, including this compound, exhibit a range of biological activities:

- Antioxidant Activity : Pyrrolidine derivatives have been shown to scavenge free radicals, thus providing protective effects against oxidative stress.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues.

- Antimicrobial Properties : Preliminary studies suggest that such compounds can exhibit antibacterial and antifungal activities, making them candidates for treating infections.

- Anticancer Potential : Some pyrrolidine derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents.

- Neuropharmacological Effects : Compounds in this class may influence neurotransmitter systems, suggesting possible applications in treating neurological disorders.

The biological mechanisms of action for this compound are not fully elucidated due to limited specific studies. However, the following pathways are hypothesized based on related compounds:

- Enzyme Inhibition : The presence of the difluoromethyl group may enhance binding affinity to specific enzyme targets, inhibiting their activity.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

- Cellular Uptake Mechanisms : The ethoxy group may facilitate cellular permeability, enhancing the bioavailability of the compound within target tissues.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Reduction in cytokine production | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Neuropharmacological | Modulation of neurotransmitter systems |

Case Study Example

A study investigating the effects of pyrrolidine derivatives on cancer cell lines demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity. For instance, a derivative was found to induce apoptosis in human breast cancer cells through mitochondrial pathway activation, suggesting that the ethoxydifluoromethyl group may play a crucial role in enhancing this effect.

Safety and Handling

Due to the presence of fluorine atoms, safety precautions are necessary when handling this compound. It is recommended to follow standard laboratory practices for potentially hazardous substances.

Propiedades

IUPAC Name |

2-[ethoxy(difluoro)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO.ClH/c1-2-11-7(8,9)6-4-3-5-10-6;/h6,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJBGJVSJUPAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1CCCN1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the toxicity of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride?

A2: The study mentions that the cytotoxicity of this compound was assessed []. While specific toxicity data for this compound wasn't detailed in the provided abstract, its cytotoxicity range was reported to be within 16 - 637 μg/ml. This information suggests that the compound exhibits varying levels of toxicity depending on the concentration used.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.